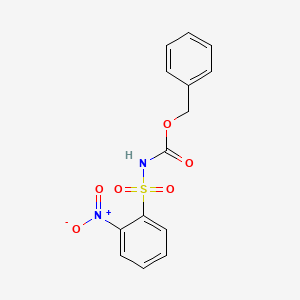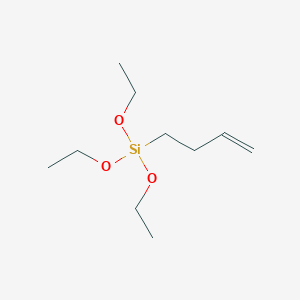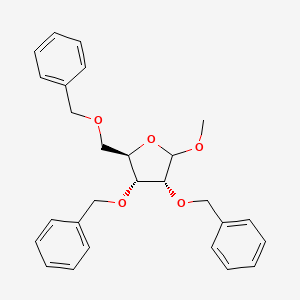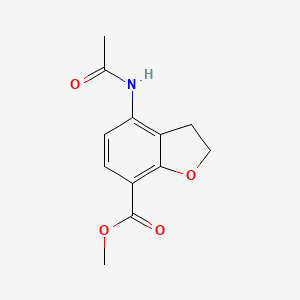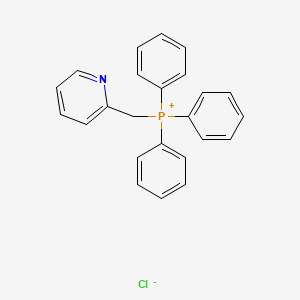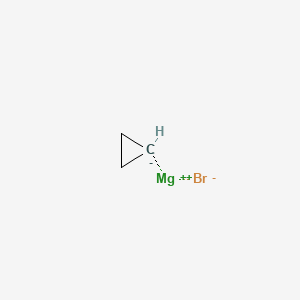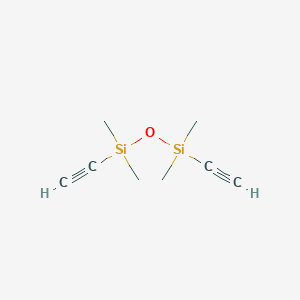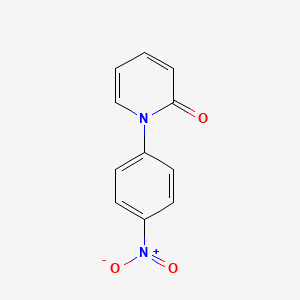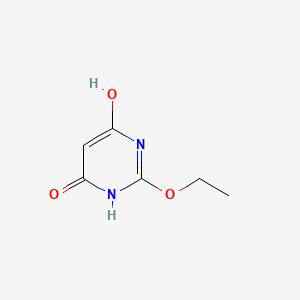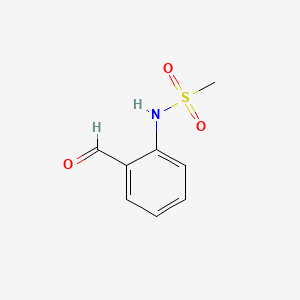
2-(Methylsulfonamido)benzaldehyde
Übersicht
Beschreibung
2-(Methylsulfonamido)benzaldehyde, also known as o-Toluenesulfonamide, is a key intermediate used in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dye intermediates. It has a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol .
Synthesis Analysis
The synthesis of benzaldehydes can be carried out by using hypochlorite as an oxidant in an organic medium under phase transfer catalysis . This reaction is highly selective and yields more than 90% . In addition, sulfonamide-based indole derivatives have been synthesized using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The molecular formula of 2-(Methylsulfonamido)benzaldehyde is C8H9NO3S . This compound is a solid at room temperature .Physical And Chemical Properties Analysis
2-(Methylsulfonamido)benzaldehyde appears as a white to yellow solid . It has a predicted boiling point of 350.2±44.0 °C and a melting point of 118 to 122 °C . The predicted density is 1.407±0.06 g/cm3 at 20 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Arylacetate Esters
2-(Methylsulfonamido)benzaldehyde is utilized in the synthesis of arylacetate esters. The process involves the reaction with methyl (methylthio)methyl sulfoxide and subsequent steps to produce alkyl phenylacetate in high yield. This method offers a novel approach to synthesizing phenylacetic esters from benzaldehyde and its derivatives (Ogura, Itō, & Tsughihashi, 1979).
Catalytic Properties in Asymmetric Allylation
Chiral 2-methylsulfinyl benzaldehyde is an important starting material in synthesizing imino- and amino-sulfoxides. These compounds exhibit catalytic properties that are significant in activating allyl trichlorosilane for synthesizing enantioenriched homoallylic alcohols (Sio et al., 2010).
Metal Complex Formation
2-(Methylsulfonamido)benzaldehyde is used in forming metal complexes. These complexes are obtained through interactions with various reagents and have potential applications in different fields of chemistry (Sousa et al., 2001).
Bioproduction of Benzaldehyde
In biotechnology, benzaldehyde production through microbial biotransformation uses methylotrophic yeast like Pichia pastoris. Benzaldehyde is generated from benzyl alcohol using the enzyme alcohol oxidase. This approach is significant in the flavor industry (Craig & Daugulis, 2013).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for 2-(Methylsulfonamido)benzaldehyde indicates that it may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be stored in a refrigerator (2 to 8 °C) in an inert atmosphere .
Eigenschaften
IUPAC Name |
N-(2-formylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUPNWLTAGQULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468872 | |
| Record name | 2-(METHYLSULFONAMIDO)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonamido)benzaldehyde | |
CAS RN |
94532-99-7 | |
| Record name | 2-(METHYLSULFONAMIDO)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

